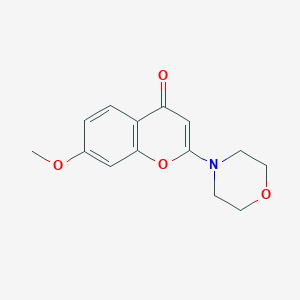

7-Methoxy-2-morpholin-4-yl-chromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

130735-66-9 |

|---|---|

Molecular Formula |

C14H15NO4 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

7-methoxy-2-morpholin-4-ylchromen-4-one |

InChI |

InChI=1S/C14H15NO4/c1-17-10-2-3-11-12(16)9-14(19-13(11)8-10)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3 |

InChI Key |

TVHCBKPEOVWUEQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)N3CCOCC3 |

Origin of Product |

United States |

Chemical Classification and Structural Context of 7 Methoxy 2 Morpholin 4 Yl Chromen 4 One

Classification within Benzopyranone and Chromone (B188151) Derivatives

7-Methoxy-2-morpholin-4-yl-chromen-4-one is a synthetic organic compound that belongs to the broad class of benzopyranones. Benzopyranone itself refers to two ketone derivatives of benzopyran, which form the core skeleton of many flavonoid compounds: chromone (1-benzopyran-4-one) and coumarin (B35378) (1-benzopyran-2-one). wikipedia.org Specifically, this compound is a derivative of the chromone scaffold. wikipedia.orgijmrset.com

Chromones are characterized by a benzopyran ring with a keto group at the 4-position. wikipedia.org This core structure is a key component of various naturally occurring compounds, including flavonoids like flavones and isoflavones. ijmrset.comresearchgate.net The derivatives of chromone are a significant area of research in medicinal chemistry due to their diverse biological activities. researchgate.net Therefore, this compound is classified as a substituted chromone, which in turn is a type of benzopyranone. wikipedia.orgnih.govnih.gov

Structural Features of the Chromen-4-one Backbone

The foundational structure of this compound is the chromen-4-one, also known as 1,4-benzopyrone, backbone. wikipedia.orgijmrset.com This is a bicyclic system consisting of a benzene (B151609) ring fused to a pyran ring. The pyran ring contains a ketone group at the C-4 position and a double bond between C-2 and C-3. ijmrset.com The chromone framework is essentially planar. researchgate.net

The structural versatility of the chromone backbone allows for various modifications through the introduction of different substituent groups at several positions. researchgate.net This adaptability is a key reason for the wide range of chemical properties and biological activities observed in chromone derivatives. The core chromone structure is also present in some approved drugs, highlighting its significance as a privileged scaffold in drug discovery. researchgate.net

Characterization of the Methoxy (B1213986) and Morpholin-4-yl Substituents

The specific properties of this compound are significantly influenced by its two substituents: a methoxy group at the 7-position and a morpholin-4-yl group at the 2-position.

The methoxy group (-OCH3) is a common functional group in organic chemistry. wikipedia.org It consists of a methyl group bonded to an oxygen atom. wikipedia.org The presence of a methoxy group can impact a molecule's physical and chemical properties, such as its solubility and reactivity. fiveable.me On a benzene ring, a methoxy group at the para position (equivalent to the 7-position in the chromone ring system) acts as an electron-donating group. wikipedia.org This can influence the electron density of the aromatic ring. researchgate.net In the context of medicinal chemistry, the methoxy group is noted for its ability to enhance ligand-target binding and improve physicochemical and pharmacokinetic properties. researchgate.net

The morpholin-4-yl substituent is derived from morpholine (B109124), a heterocyclic compound containing both an amine and an ether functional group. atamankimya.com Morpholine and its derivatives are frequently used in medicinal chemistry to improve the pharmacokinetic properties of molecules, such as water solubility and metabolic stability. nih.gov The morpholine ring contains a weak basic nitrogen atom, which can influence the pKa of the molecule, potentially enhancing solubility in aqueous environments and permeability across biological membranes. acs.org The morpholine moiety is considered a "privileged structure" in drug design due to its favorable conformational and physicochemical properties. chemicalbook.com

Related Chromone Analogues and Their Structural Divergence

The chromone scaffold has been extensively modified to create a vast library of analogues with diverse functionalities. The structural divergence among these analogues is primarily achieved by altering the type and position of substituents on the chromone backbone. A comparison of this compound with other chromone derivatives highlights this structural diversity.

For instance, some analogues feature different alkoxy groups or hydroxyl groups at the 7-position, such as in 7-hydroxy-4-methyl-2H-chromen-2-one. researchgate.net Others have substitutions at multiple positions, like 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one. mdpi.com The substituent at the 2-position can also vary significantly, from simple phenyl groups, as seen in 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one, to more complex heterocyclic systems. nih.gov The introduction of different substituents can lead to a wide array of compounds with potentially different biological activities.

Below is an interactive data table showcasing a selection of chromone analogues and their structural differences from this compound.

| Compound Name | Substituent at C2 | Substituent at C7 | Other Substituents |

| This compound | Morpholin-4-yl | Methoxy | None |

| 7-Hydroxy-3-(2-methoxy-phenyl)-8-morpholin-4-ylmethyl-chromen-4-one chemspider.com | Phenyl (with methoxy at C2') | Hydroxy | Morpholin-4-ylmethyl at C8 |

| 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one chemicalbook.com | (Not a simple chromone) | Methoxy | 6-(3-morpholin-4-ylpropoxy) |

| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one researchgate.net | (Varies) | Methoxy | 4-(3-(4-benzylpiperazin-1-yl)propoxy) and 3-substituted phenyl |

| 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one mdpi.com | 3,4,5-trimethoxyphenoxy | Methoxy | Methoxy at C5 |

| 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one nih.gov | 4-methoxyphenyl | Methoxy | Hydroxy at C3 |

| 4-hydroxy-7-methoxy-2H-chromen-2-one chemsynthesis.combldpharm.com | (Varies, coumarin structure) | Methoxy | Hydroxy at C4 |

| 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one pharmaffiliates.com | 4-hydroxy-3-methoxyphenyl | Hydroxy | Methoxy at C5 |

| 5-Hydroxy-7-methoxy-4H-chromen-4-one researchgate.net | None | Methoxy | Hydroxy at C5 |

| 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one pharmaffiliates.com | 3,4-Dihydroxyphenyl | Hydroxy | Methoxy at C5 |

Synthetic Methodologies for 7 Methoxy 2 Morpholin 4 Yl Chromen 4 One and Analogues

General Synthetic Routes for Chromen-4-ones

The construction of the chromen-4-one framework is central to the synthesis of the target compound. These methods generally rely on the formation of the pyranone ring fused to a benzene (B151609) ring, starting from appropriately substituted phenols.

Cyclization reactions are the most common methods for synthesizing the chromone (B188151) core. These reactions typically involve the intramolecular condensation of a phenolic precursor. ijrpc.com A variety of classical named reactions and modern catalytic systems have been developed for this purpose.

One of the most fundamental approaches is the Baker–Venkataraman rearrangement , where a 2-acyloxyacetophenone rearranges under basic conditions to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone. ijrpc.com Another classical method is the Allan-Robinson reaction , which condenses an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form flavones or isoflavones.

More contemporary methods often employ transition-metal catalysis or radical pathways to achieve cyclization under milder conditions. organic-chemistry.org For instance, palladium-catalyzed carbonylative cyclization of o-iodophenols with terminal acetylenes provides an efficient route to diverse chromones. acs.org Radical cascade cyclizations have also emerged as powerful tools. researchgate.netnih.govresearchgate.net These reactions can be initiated by various radical precursors and proceed through a sequence of bond-forming events to construct the chroman-4-one skeleton, which can be subsequently oxidized to the chromone. mdpi.comacs.org

Table 1: Key Cyclization Methodologies for Chromen-4-one Synthesis

| Method | Key Reagents/Catalysts | Precursors | Description |

| Baker-Venkataraman Rearrangement | Base (e.g., KOH, Pyridine), then Acid (e.g., H₂SO₄) | 2-Acyloxyacetophenones | Base-catalyzed rearrangement to a 1,3-diketone followed by acid-catalyzed cyclodehydration. ijrpc.com |

| Kostanecki-Robinson Reaction | Aliphatic Anhydride, Sodium Salt of the corresponding acid | o-Hydroxyaryl ketones | Acylation and subsequent cyclization to form 3-acylchromones. researchgate.net |

| Palladium-Catalyzed Carbonylative Cyclization | Pd Catalyst, CO gas, Base | o-Iodophenols, Terminal Alkynes | A convergent approach forming the chromone ring in a single, atom-economical step. organic-chemistry.org |

| Radical Cascade Cyclization | Radical Initiator (e.g., (NH₄)₂S₂O₈), Visible Light Photocatalyst | 2-(Allyloxy)arylaldehydes | Initiation of a radical cascade that results in the formation of a substituted chroman-4-one ring. researchgate.netnih.govacs.org |

| Intramolecular Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) | Phenoxyacrylic acids | Acid-catalyzed intramolecular acylation of the aromatic ring to close the pyranone ring. nih.gov |

Complex chromone analogues are often assembled through multi-step synthetic sequences that allow for precise control over the substitution pattern. These approaches typically involve the initial synthesis of a simpler chromone core, followed by sequential functionalization.

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, represent an efficient multi-step strategy. mdpi.com For example, a multi-component reaction can bring together three or more starting materials to rapidly assemble a complex, functionalized chromone derivative. nih.govrsc.org Another common multi-step approach involves the synthesis of an intermediate like a 3-formylchromone or a 2-carboxychromone, which then serves as a versatile platform for further derivatization at these positions. acs.org The C-H functionalization of a pre-formed chromone ring is also a powerful strategy, enabling the introduction of substituents at specific positions without the need for pre-installed leaving groups. nih.gov

Specific Synthetic Pathways for 7-Methoxy-2-morpholin-4-yl-chromen-4-one

The synthesis of the title compound requires the specific placement of a methoxy (B1213986) group at the C-7 position and a morpholine (B109124) group at the C-2 position. The synthetic strategy logically involves the formation of a 7-methoxychromone intermediate followed by the introduction of the morpholine moiety.

The most logical starting material for the synthesis of the 7-methoxy-chromone core is 2-hydroxy-4-methoxyacetophenone . This precursor contains the required phenolic hydroxyl group for cyclization and the methoxy group at the correct position on the benzene ring.

A common route involves the Claisen condensation of 2-hydroxy-4-methoxyacetophenone with a suitable ester, such as diethyl oxalate, in the presence of a base like sodium ethoxide. This forms a 1,3-dicarbonyl intermediate which, upon acid-catalyzed cyclization (e.g., with HCl in ethanol), yields ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate . rsc.org Subsequent hydrolysis of this ester under basic conditions affords 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid . To introduce a leaving group for the subsequent nucleophilic substitution, the carboxylic acid can be converted into a 2-halochromone. Alternatively, other methods can be used to directly synthesize a 2-substituted-7-methoxychromone that is primed for reaction with morpholine.

The introduction of the two key functional groups is achieved through distinct strategies.

Methoxy Group : The 7-methoxy group is typically incorporated from the outset by selecting the appropriately substituted starting material, 2-hydroxy-4-methoxyacetophenone. This is a highly efficient strategy as it avoids the complexities and potential regioselectivity issues of attempting to functionalize the benzene ring of the chromone core at a later stage. ijrpc.com

Morpholine Group : The morpholine moiety is introduced via nucleophilic substitution at the C-2 position of the chromone ring. nih.gov The C-2 position is electron-deficient and thus susceptible to attack by nucleophiles, especially when a good leaving group is present. A plausible final step in the synthesis is the reaction of a 2-halo-7-methoxy-chromen-4-one (e.g., 2-chloro or 2-bromo) with morpholine . This reaction is typically carried out in a polar aprotic solvent such as DMF or acetonitrile, often in the presence of a non-nucleophilic base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. Heating is usually required to drive the reaction to completion. This direct C-N bond formation is a reliable method for installing amine functionalities at the C-2 position of the chromone scaffold. researchgate.net

Advanced Synthetic Techniques and Optimization in Chromone Chemistry

Modern synthetic chemistry has introduced several techniques that offer significant advantages over classical methods for chromone synthesis, including reduced reaction times, improved yields, and enhanced environmental compatibility.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate reaction rates, particularly for cyclization and condensation steps that traditionally require prolonged heating. acs.org For example, base-mediated aldol (B89426) condensations to form chroman-4-ones can be completed in an hour or less using microwave heating, compared to many hours under conventional reflux. acs.org

Visible-Light Photoredox Catalysis : This technique allows for the generation of radicals under exceptionally mild conditions (room temperature, visible light). It has been successfully applied to the synthesis of chroman-4-ones via tandem radical addition/cyclization reactions, providing access to complex structures that might be sensitive to harsher thermal conditions. acs.org

Multi-component Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. This strategy offers high atom economy and allows for the rapid generation of molecular diversity, making it a powerful tool in medicinal chemistry for creating libraries of chromone derivatives. nih.govrsc.org

Transition Metal-Catalyzed C-H Functionalization : This advanced strategy involves the direct conversion of a C-H bond on the chromone scaffold into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized substrates (e.g., halides or triflates). nih.govresearchgate.net The keto group on the chromone can act as a directing group, enabling site-selective functionalization at the C-5 position. nih.govrsc.org Functionalization at the electron-rich C-3 position or the electron-deficient C-2 position can also be achieved with high selectivity using appropriate catalytic systems. nih.gov

Table 2: Comparison of Advanced vs. Classical Synthetic Techniques

| Technique | Advantages | Typical Application in Chromone Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, uniform heating. | Cyclization and condensation reactions. acs.org |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Radical cascade cyclizations to form chroman-4-ones. acs.org |

| Multi-component Reactions | High efficiency and atom economy, rapid library synthesis. | One-pot assembly of highly functionalized chromone cores. nih.govrsc.org |

| C-H Functionalization | Bypasses pre-functionalization steps, high atom economy. | Site-selective introduction of alkyl, aryl, or heteroatom groups. nih.govresearchgate.net |

| Classical Thermal Methods | Well-established, readily available reagents. | Baker-Venkataraman and Allan-Robinson reactions. ijrpc.com |

Derivatization Strategies of the this compound Core

The chemical architecture of this compound provides several avenues for derivatization. Key strategies involve electrophilic substitution on the chromone ring, modification of the C2 and C3 positions, and alteration of the substituent at the C7 position.

Modification at the C3 Position:

The C3 position of the chromen-4-one ring is a common target for functionalization. The vinyl α-position of related o-hydroxyaryl enaminones, precursors to chromones, is susceptible to attack by various electrophiles, leading to C3-substituted chromones. researchgate.net Strategies such as alkylation, allylation, and alkenylation can introduce diverse functional groups at this position. researchgate.net For instance, visible-light-promoted reactions of enaminones with diselenides have been used to synthesize 3-selanyl-4H-chromen-4-ones. researchgate.net Another approach involves the multicomponent reaction of o-hydroxyaryl methyl ketones, rongalite, and dimethyl sulfoxide (B87167) to yield C3-sulfenylated chromones. researchgate.net These methods highlight the versatility of the C3 position for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

Table 1: Examples of C3-Functionalized Chromone Analogues

| Starting Material/Precursor | Reagents | Resulting C3-Substituent | Reference |

| o-Hydroxyaryl enaminone | Diphenyl diselenide, Visible light | Phenylselanyl | researchgate.net |

| o-Hydroxyaryl enaminone | Aryldiazonium salts, Water | Aryl and Hydroxyl | researchgate.net |

| o-Hydroxyaryl methyl ketone | Rongalite, DMSO | Sulfenyl | researchgate.net |

Modification of the C7-Methoxy Group:

The methoxy group at the C7 position is another key site for derivatization. O-demethylation is a common strategy to yield the corresponding 7-hydroxy-chromen-4-one. This reaction can be achieved using various reagents, including boron tribromide (BBr₃), aluminum chloride (AlCl₃), or 47% hydrobromic acid (HBr). chem-station.com The resulting hydroxyl group serves as a versatile handle for further modifications. nih.govresearchgate.net

For example, the newly formed 7-hydroxyl group can be alkylated or acylated to introduce a variety of functional groups. nih.govmdpi.com A series of 7-hydroxy-4-phenylchromen-2-one derivatives have been linked to 1,2,4-triazole (B32235) moieties via a click chemistry approach, demonstrating the utility of the hydroxyl group as a point of attachment for larger heterocyclic systems. nih.gov This strategy allows for the exploration of a broad chemical space and the potential for enhanced biological activity.

Table 2: Reagents for O-Demethylation of 7-Methoxy Chromone Analogues

| Reagent | Conditions | Reference |

| Boron tribromide (BBr₃) | Low temperature (-78°C to 0°C) | chem-station.com |

| Aluminum chloride (AlCl₃) | Heating in dichloromethane (B109758) or acetonitrile | chem-station.com |

| 47% Hydrobromic acid (HBr) | Heating to ~130°C, optionally with acetic acid | chem-station.com |

| Cunninghamella elegans (microbial) | Fermentation | researchgate.netnih.gov |

Modifications at the C2-Position:

While the 2-morpholino group is a defining feature of the parent compound, derivatization strategies often involve the synthesis of analogues with different substituents at the C2 position. This is typically achieved by starting with a precursor that can be functionalized before the introduction of the final C2 substituent. For instance, substituted 2-(1H-1,2,4-triazol-1-yl)-chromen-4-ones can act as intermediates where the triazole group functions as a leaving group. nih.gov This allows for a base-mediated nucleophilic substitution reaction with various phenols to produce a library of 2-phenoxychromones. nih.govmdpi.com This approach enables the systematic investigation of the impact of different aromatic systems at the C2 position.

Derivatization of the Chromone Benzene Ring:

The benzene ring of the chromen-4-one core can also be a target for derivatization, although this is less commonly explored for this specific scaffold. Standard electrophilic aromatic substitution reactions could potentially introduce substituents such as nitro, halogen, or alkyl groups at available positions, further expanding the diversity of the synthesized analogues.

Preclinical Biological Activities of 7 Methoxy 2 Morpholin 4 Yl Chromen 4 One

Preclinical Anticancer Potential

Mechanisms of Cytotoxicity in Preclinical Oncology

No specific data is available on the cytotoxic mechanisms of 7-Methoxy-2-morpholin-4-yl-chromen-4-one in preclinical cancer models.

Anti-inflammatory Properties in Preclinical Contexts

There is no specific information detailing the anti-inflammatory properties of this compound in preclinical studies.

Modulation of Inflamatory Mediators and Pathways

Information regarding the modulation of specific inflammatory mediators or pathways by this compound is not available in the reviewed literature.

Antimicrobial and Antifungal Activities in Preclinical Studies

No preclinical studies detailing the antimicrobial or antifungal activity of this compound were identified.

Antibacterial Efficacy Against Various Strains

Data on the antibacterial efficacy of this compound against specific bacterial strains is not available.

Antifungal Efficacy

Data on the antifungal efficacy of this compound is not available.

Antioxidant Efficacy in Preclinical Models

No preclinical data was found regarding the antioxidant efficacy of this compound. While related chromen-4-one structures have been investigated for their ability to modulate oxidative stress markers, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and glutathione (B108866) peroxidase (GPx), these findings cannot be directly attributed to the subject compound. ajol.info

Role in Oxidative Stress Mitigation

Similarly, the role of this compound in oxidative stress mitigation has not been documented in the available scientific literature. Research into other flavonoids has shown that they can influence cellular oxidative stress through various mechanisms, including the modulation of antioxidant enzymes and signaling pathways like Nrf2. ajol.info Nevertheless, in the absence of studies on this compound, its potential to mitigate oxidative stress remains uninvestigated.

Molecular Mechanisms of Action of 7 Methoxy 2 Morpholin 4 Yl Chromen 4 One

Elucidation of Molecular Targets and Binding Interactions

Research into the broader class of 2-morpholino-chromen-4-ones has identified key molecular targets, suggesting a likely mechanism of action for 7-Methoxy-2-morpholin-4-yl-chromen-4-one.

Target Identification and Validation

The primary molecular target identified for several 2-morpholino-chromen-4-one analogs is the DNA-dependent protein kinase (DNA-PK). nih.gov DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. The morpholine (B109124) substituent at the 2-position of the chromen-4-one core has been deemed essential for this inhibitory activity. nih.gov

Furthermore, studies on analogs have revealed that some of these compounds can also exhibit inhibitory effects against other members of the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family. nih.gov This suggests that this compound might also target other kinases within this family, such as mTOR and ATM.

Specificity and Selectivity Profiling

The specificity of 2-morpholino-chromen-4-one derivatives is influenced by the substitution pattern on the chromen-4-one ring. For instance, in the case of 2-N-morpholino-8-dibenzothiophenyl-chromen-4-one (NU7441), a potent DNA-PK inhibitor, substitutions at other positions can modulate its activity and selectivity. nih.govnih.gov Some analogs have been shown to possess dual inhibitory activity against both DNA-PK and PI3K. nih.gov The 7-methoxy group in the subject compound could play a significant role in its binding affinity and selectivity for specific kinase targets.

Perturbation of Cellular Signaling Pathways

By targeting key kinases, this compound is hypothesized to interfere with critical cellular signaling pathways.

Kinase-Dependent Signaling Modulations

Inhibition of DNA-PK by 2-morpholino-chromen-4-one analogs has been shown to sensitize cancer cells to ionizing radiation and potentiate the cytotoxicity of topoisomerase II inhibitors like etoposide. nih.gov This indicates a direct modulation of the DNA damage response pathway.

Should this compound also inhibit other PIKK family members like PI3K and mTOR, it would likely affect downstream signaling pathways crucial for cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway. mdpi.com For example, a synthetic pan-Aurora kinase inhibitor, 5-Methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one, has been shown to trigger apoptosis in colon cancer cells through reactive oxygen species-mediated stress responses. researchgate.net

Protein-Protein Interactions and Enzyme Kinetics

The inhibitory action of 2-morpholino-chromen-4-one derivatives on DNA-PK is likely due to competitive binding at the ATP-binding site of the kinase domain. This mode of action is common for many kinase inhibitors. The specific kinetics of this inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound would require dedicated enzymatic assays.

Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

While the primary interaction of 2-morpholino-chromen-4-ones appears to be with protein kinases, the potential for direct interactions with other macromolecules should not be entirely dismissed without experimental evidence. Some furanocoumarins, a related class of compounds, have been shown to interact with DNA, though this is not the primary mechanism proposed for 2-morpholino-chromen-4-ones. nih.gov The main interaction of this compound is predicted to be with its target proteins, specifically the kinase domain.

Data Tables

Table 1: Potential Molecular Targets of this compound (Inferred from Analogs)

| Target Family | Specific Target | Potential Effect | Reference |

| PIKK | DNA-PK | Inhibition of DNA double-strand break repair | nih.govnih.gov |

| PIKK | PI3K | Modulation of cell growth and survival pathways | nih.gov |

| PIKK | mTOR | Regulation of protein synthesis and cell proliferation | mdpi.com |

| Aurora Kinases | Pan-Aurora Kinase | Induction of apoptosis | researchgate.net |

Table 2: Hypothesized Effects on Cellular Signaling Pathways

| Pathway | Modulating Protein | Consequence of Interaction | Reference |

| DNA Damage Repair | DNA-PK | Sensitization to DNA damaging agents | nih.gov |

| PI3K/AKT/mTOR | PI3K, mTOR | Inhibition of cell growth, proliferation, and survival | nih.govmdpi.com |

| Apoptosis | Aurora Kinases | Induction of programmed cell death | researchgate.net |

Receptor Modulation and Antagonism/Agonism in Preclinical Models

While direct preclinical studies on the receptor modulation, antagonism, or agonism of this compound are not extensively available in publicly accessible literature, the broader class of chromen-4-one derivatives has been the subject of numerous investigations. These studies reveal a significant potential for this chemical scaffold to interact with a variety of receptors, often exhibiting modulatory effects that range from agonism to antagonism. The insights gleaned from these related compounds provide a foundational understanding of the possible molecular interactions of this compound.

Research into chromen-4-one derivatives has identified their activity at several key receptor types, including G protein-coupled receptors (GPCRs) and sigma receptors. The nature of these interactions—whether agonistic or antagonistic—is heavily dependent on the specific substitution patterns on the chromen-4-one core.

G Protein-Coupled Receptor (GPCR) Modulation

A series of chromen-4-one-2-carboxylic acid derivatives has been synthesized and evaluated for their activity on the lipid-activated GPCR, GPR55. acs.orgsemanticscholar.org The study revealed that modifications to the chromen-4-one structure could produce a spectrum of activities, from partial agonists to antagonists. acs.orgsemanticscholar.org For instance, the substitution pattern on the benzamido residue at the 8-position and halogenation at the 6-position were critical in determining the efficacy of these compounds. acs.orgsemanticscholar.org This highlights the tunability of the chromen-4-one scaffold in modulating GPR55 activity. acs.orgsemanticscholar.org

Another study focused on 5- and 7-hydroxycoumarin derivatives, which share the core chromen-2-one structure, and their interaction with serotonin (B10506) receptors 5-HT1A and 5-HT2A. mdpi.comnih.gov The research demonstrated that specific derivatives could act as antagonists at the 5-HT1A receptor. mdpi.comnih.gov The affinity and activity of these compounds were influenced by the nature of the arylpiperazine moiety and the length of the linker chain attached to the coumarin (B35378) core. mdpi.comnih.gov

Table 1: Preclinical Data on Chromen-4-one Derivatives Targeting GPCRs

| Compound Class | Receptor | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Chromen-4-one-2-carboxylic acid derivatives | GPR55 | Agonist/Antagonist | Substitution patterns determine efficacy and can switch activity from agonistic to antagonistic. | acs.orgsemanticscholar.org |

| 5- and 7-Hydroxycoumarin derivatives | 5-HT1A | Antagonist | Arylpiperazine moiety and linker length are crucial for antagonistic activity. | mdpi.comnih.gov |

| 5- and 7-Hydroxycoumarin derivatives | 5-HT2A | Variable Affinity | Substituents on the arylpiperazine and coumarin core influence binding affinity. | mdpi.comnih.gov |

Sigma Receptor Modulation

Investigations into 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have identified these compounds as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govrsc.org The sigma-1 receptor, a unique ligand-regulated molecular chaperone, is implicated in various neurological disorders. nih.govrsc.org

In these studies, certain chromen-4-one derivatives displayed high affinity for the σ₁ receptor. nih.govrsc.org For example, 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one was found to be nearly equipotent to a known σ₁ receptor antagonist. nih.govrsc.org Furthermore, functional assays suggested that some of these derivatives possess an antagonistic profile at the σ₁ receptor, a characteristic associated with potential therapeutic applications. nih.gov

Table 2: Preclinical Data on Chromen-4-one Derivatives Targeting Sigma Receptors

| Compound Derivative | Receptor | Affinity (Ki) | Activity Profile | Reference |

|---|---|---|---|---|

| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one | σ₁/σ₂ | Moderate dual affinity | Modulator | nih.govrsc.org |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one | σ₁ | High affinity | Antagonist | nih.govrsc.org |

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ₁ | 27.2 nM | Modulator | nih.govrsc.org |

Structure Activity Relationship Sar Studies of 7 Methoxy 2 Morpholin 4 Yl Chromen 4 One Analogues

Influence of the Chromen-4-one Core Substitutions on Biological Activity

The chromen-4-one (flavone) scaffold is a privileged structure in medicinal chemistry, and substitutions on this core can significantly modulate the biological response. mdpi.comuniv.kiev.ua Modifications across the chromone (B188151) framework, including at positions 2, 6, 7, and 8, are often achieved through methods like nucleophilic substitution. univ.kiev.ua The inherent lipophilicity of the chromen-4-one core is a key factor, as it impacts the transfer of the drug across cellular membranes. mdpi.com While essential for efficacy, excessive lipophilicity can be a concern. mdpi.com

Role of the Morpholin-4-yl Moiety in Activity and Pharmacokinetic Profiles

The morpholine (B109124) ring is a frequently incorporated heterocycle in medicinal chemistry, valued for its ability to improve both the pharmacodynamic and pharmacokinetic properties of drug candidates. mdpi.comresearchgate.net Its inclusion can enhance solubility, membrane permeability, and target interactions. mdpi.com The morpholine moiety can form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions, contributing to its versatile role in molecular design. researchgate.net

The morpholin-4-yl group plays a pivotal role in determining the target affinity and selectivity of chromen-4-one analogues. Studies on related compounds have demonstrated that this moiety can be critical for precise interaction with the active site of a biological target. For example, in a series of chromenone derivatives targeting sigma (σ) receptors, the compound 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one (12) showed high affinity for the σ1 receptor, with a Ki value of 19.6 nM. nih.gov Molecular docking studies revealed that the morpholine moiety fits perfectly within a hydrophobic cavity of the σ1 receptor, formed by several amino acid residues. nih.gov Furthermore, the protonated nitrogen of the morpholine can engage in crucial electrostatic interactions, such as a bidentate salt bridge with specific acidic residues (e.g., Glu172) in the receptor binding site. nih.gov

In other contexts, such as the development of mTOR inhibitors, replacing a standard morpholine with bridged morpholine derivatives has led to dramatic improvements in selectivity. scilit.comresearchgate.net This modification can enhance selectivity for mTOR over the closely related PI3Kα by up to 26,000-fold. scilit.comresearchgate.net Molecular modeling suggests this profound selectivity arises from a single amino acid difference between the two kinases; a deeper pocket in mTOR can accommodate the bulkier bridged morpholine, whereas the corresponding pocket in PI3K cannot. scilit.comresearchgate.net

Table 1: Affinity of Selected Chromenone Analogues for Sigma (σ) Receptors Data sourced from a study on (aminoalkoxy)chromones. nih.gov

| Compound | Terminal Amine | Linker Length (n) | hσ1 Ki (nM) | rσ2 Ki (nM) | Selectivity (σ2/σ1) |

| 4 | Pyrrolidine | 4 | 87.0 | 1480 | 17 |

| 7 | Piperidine | 4 | 338 | 321 | 0.9 |

| 12 | Morpholine | 5 | 19.6 | 329 | 17 |

| 20 | Azepane | 3 | 27.2 | 752 | 28 |

Significance of the 7-Methoxy Group for Biological Potency

The methoxy (B1213986) group (-OCH3) is a small, lipophilic substituent that can significantly influence a compound's biological activity through various mechanisms. mdpi.com Its position on the chromone scaffold is critical. Specifically, a C7-methoxy substitution has been shown to increase the cytotoxic effect of flavone (B191248) analogues. mdpi.com Methoxy groups contribute to the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes. mdpi.com

Effects of Other Substituents on Efficacy and Specificity

Beyond the core moieties, the addition of other chemical groups to the chromen-4-one scaffold can fine-tune the efficacy and specificity of the analogues. The nature and position of these substituents dictate their influence. For instance, in a series of morpholine-substituted tetrahydroquinoline derivatives, the presence of highly electron-withdrawing trifluoromethyl groups on an associated benzamide (B126) moiety significantly increased cytotoxicity against several cancer cell lines. mdpi.com This highlights how combining the morpholine moiety with other potent functional groups can lead to highly active compounds. mdpi.com

Similarly, studies on other chromone derivatives have shown that linking the core to different heterocyclic moieties, such as 1,2,4-triazoles, can produce compounds with strong antitumor activity. nih.gov In one such study, a derivative featuring a 4-chlorophenyl-substituted triazole linked to the 7-position of the chromone core showed the best activity against AGS cells, with an IC50 value of 2.63 µM. nih.gov This demonstrates that substituents at the 7-position, other than the methoxy group, can also confer potent biological activity. The specific substituent can influence the mechanism of action, with some analogues arresting the cell cycle and inducing apoptosis. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry provides invaluable tools for understanding and predicting the structure-activity relationships of complex molecules like 7-Methoxy-2-morpholin-4-yl-chromen-4-one analogues. nih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are routinely employed in drug discovery. nih.govmdpi.com

Molecular docking, for instance, can predict the preferred binding orientation of a ligand to its target protein, helping to rationalize observed biological activities. nih.gov This approach was used to show how bridged morpholine derivatives fit into a deeper pocket of mTOR, explaining their high selectivity. researchgate.net Docking studies have also been used to investigate the binding of chromenone derivatives to the active site of the σ1 receptor, revealing key hydrophobic and electrostatic interactions. nih.gov Network pharmacology, another computational approach, can be used to explore possible biological activities and identify potential targets for novel compounds, as demonstrated in a study of methoxy curcumin (B1669340) analogs where the ERK protein was identified as a potential target. nih.gov These in-silico methods allow researchers to generate and test hypotheses, prioritize compounds for synthesis, and guide the design of new analogues with improved potency and selectivity. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is instrumental in drug discovery for identifying novel therapeutic candidates, delineating SAR, and predicting ligand-target interactions at a molecular level. nih.gov For chromone derivatives, docking studies are essential to understand their binding modes within the active sites of target proteins.

While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, research on analogous structures provides valuable insights. For instance, studies on other chromone derivatives have utilized density functional theory and molecular docking to investigate their biological activities. d-nb.info These theoretical investigations help to understand the molecular geometries, electronic properties, and intermolecular interactions that govern the activity of the chromone scaffold. d-nb.info

A pertinent example comes from the molecular docking analysis of newly synthesized 2-morpholinoquinoline (B2669137) derivatives, which share the key 2-morpholino substituent with the target compound. researchgate.netresearchgate.net In one study, these analogues were docked against the enzyme glucosamine-6-phosphate synthase from Aspergillus fumigatus to rationalize their antifungal activity. researchgate.netresearchgate.net The analysis aimed to identify potential interactions and determine which structural features contribute to their biological effect. researchgate.net The results indicated that the 2-morpholinoquinoline derivatives exhibited strong antifungal potential, which was explained by their interactions within the binding pocket of the enzyme. researchgate.net

The study highlighted that specific substitutions on the quinoline (B57606) and phenyl rings significantly influenced the minimum inhibitory concentration (MIC). The docking simulations, performed using SwissDock software with a CHARMM force field, correlated well with the experimental antifungal activities. researchgate.net

| Compound Name | Key Structural Features | Antifungal Activity (MIC, mM) vs. A. fumigatus | Qualitative Docking Insights |

|---|---|---|---|

| 2-(morpholin-4-yl)-3-{5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}quinoline | 4-CF3 phenyl group | 0.146 | Expressed the highest antifungal potential among the tested analogues. |

| 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(morpholin-4-yl)quinoline | 4-Cl phenyl group, 6-methyl on quinoline | 0.246 | Showed significant antifungal activity. |

| 2-(morpholin-4-yl)-3-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}quinoline | 3-CF3 phenyl group (isomer of the first compound) | 0.234 | Slightly lower activity compared to the 4-CF3 isomer, highlighting positional importance. |

| Griseofulvin (Reference Drug) | Standard antifungal agent | 0.283 | The synthesized analogues showed higher activity than the reference drug. |

Furthermore, broader SAR analyses of flavonoids, which contain the chromene structure, have indicated that the presence of a methoxy group at the C7 position plays a vital role in their neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com This finding underscores the potential importance of the 7-methoxy substituent in the biological profile of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. pensoft.netresearchgate.net These models use molecular descriptors—physicochemical properties of molecules—to predict the activity of new, unsynthesized analogues, thereby guiding rational drug design. researchgate.net

The analysis revealed that several factors had a significant effect on the antioxidant activity of these morpholine-containing compounds. pensoft.netresearchgate.net The study concluded that antioxidant activity generally increases with a decrease in certain molecular properties and an increase in others. researchgate.net These findings can be theoretically applied to guide the modification of other morpholine-containing scaffolds.

| Descriptor Type | Specific Descriptor | Influence on Antioxidant Activity |

|---|---|---|

| Topological/Geometric | Molecular Area | Decreasing area increases activity. |

| Molecular Volume | Decreasing volume increases activity. | |

| Molecular Branching | Higher branching has a significant effect. | |

| Physicochemical | Lipophilicity (LogP) | Decreasing lipophilicity (higher hydrophilicity) increases activity. |

| Polarisability | Decreasing polarisability increases activity. | |

| Electronic | Dipole Moment | Increasing the magnitude of the dipole moment increases activity. |

| Energy of Lower Vacant Molecular Orbit (LUMO) | Increasing the energy of LUMO results in an increase in activity. | |

| Thermodynamic | Energy of Hydration | Reduction in hydration energy increases activity. |

| Energy of Inter-nuclear Interactions | Increasing this energy results in higher activity. |

Additionally, 3D-QSAR studies on other related heterocyclic cores, such as coumarins, have provided further insights into the structural requirements for biological activity. For example, a 3D-QSAR analysis of coumarin (B35378) derivatives as Mcl-1 inhibitors helped to create a model linking inhibitory effects to the steric and electrostatic properties of the compounds. nih.gov Such models are invaluable for medicinal chemists in designing more potent inhibitors. nih.gov

Collectively, these computational approaches provide a powerful toolkit for dissecting the complex structure-activity relationships of this compound analogues, guiding the synthesis and evaluation of new compounds with improved therapeutic potential.

Preclinical Therapeutic Potential and Research Applications of 7 Methoxy 2 Morpholin 4 Yl Chromen 4 One

Potential in Preclinical Disease Models (e.g., Cancer, Inflammation)

The therapeutic potential of chromone (B188151) derivatives has been widely explored in various preclinical disease models, particularly in the fields of oncology and inflammation. The structural features of 7-Methoxy-2-morpholin-4-yl-chromen-4-one, specifically the methoxy (B1213986) and morpholine (B109124) substitutions, are common motifs in bioactive chromones, suggesting its potential for similar activities.

Anticancer Potential:

The chromone scaffold is a well-established pharmacophore in the design of anticancer agents. The morpholine moiety, in particular, is frequently incorporated into kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer. The PI3K/Akt/mTOR signaling pathway is crucial for cell proliferation, survival, and migration, making it a key target for cancer therapy. The presence of the morpholine ring in this compound suggests that it may act as a PI3K inhibitor. While direct evidence for this specific compound is not available, numerous 2-morpholino-chromen-4-one derivatives have been investigated for their anticancer properties.

For instance, studies on analogous quinoline (B57606) derivatives with a 2-morpholino substitution have demonstrated potent cytotoxic activity against liver cancer cell lines like HepG2. These compounds were found to induce cell cycle arrest and inhibit cell proliferation. While the core scaffold is different, the presence of the 2-morpholino group was critical for the observed activity.

Below is a table summarizing the cytotoxic activity of some chromone derivatives against various cancer cell lines, illustrating the potential of this chemical class.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-5-(4-bromobenzyloxy)-4H-chromen-4-one | ABCG2-overexpressing cancer cells | Potent Inhibition | nih.gov |

| Chromane-2,4-dione derivative | MOLT-4 (Leukemia) | 24.4 ± 2.6 | nih.gov |

| 2-morpholino-4-anilinoquinoline derivative | HepG2 (Liver Cancer) | 8.50 | nih.gov |

Anti-inflammatory Activity:

Chromone derivatives have also shown significant promise as anti-inflammatory agents. The mechanism of action often involves the inhibition of key inflammatory mediators and pathways. For example, certain chromone derivatives have been found to inhibit the production of superoxide (B77818) anions from human neutrophils, a key process in the inflammatory response. nih.gov The 7-methoxy substitution on the chromone ring has been specifically implicated in the anti-inflammatory activity of related compounds. nih.govnih.gov

Role as a Chemical Probe in Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. Given the potential of this compound to interact with biological targets like kinases, it could potentially be developed into a chemical probe.

The chromone scaffold itself has been utilized in the development of fluorescent probes for biological imaging, taking advantage of its photochemical properties. researchgate.netasianpubs.org This suggests that derivatives of this compound could be synthesized with fluorescent tags to visualize cellular processes or the localization of its target proteins.

To serve as a high-quality chemical probe, a compound must exhibit high selectivity for its target. If this compound is indeed a PI3K inhibitor, further studies would be required to determine its selectivity for different PI3K isoforms and its off-target effects. Should it prove to be highly selective, it could become a valuable tool for dissecting the specific roles of its target kinase in cellular signaling pathways.

Strategies for Enhancing Preclinical Efficacy

To translate the potential of a compound from a laboratory finding to a viable preclinical candidate, its efficacy often needs to be enhanced. For chromone derivatives like this compound, several strategies can be employed to improve their preclinical performance.

One key challenge for many small molecules is poor oral bioavailability. A strategy known as scaffold hopping can be used to replace the core structure of a molecule with a different one that possesses better pharmacokinetic properties while retaining the desired biological activity. nih.govnih.govfigshare.comutmb.edu This approach has been successfully used to develop orally bioavailable chromone-based inhibitors of BRD4, a protein involved in inflammation. nih.govnih.govfigshare.comutmb.edu

Another approach is the development of drug delivery systems . Encapsulating the compound in nanoparticles or liposomes can improve its solubility, stability, and biodistribution, leading to enhanced efficacy and reduced side effects. While specific research on drug delivery systems for this compound has not been reported, this remains a viable strategy for improving its preclinical profile.

Furthermore, combination therapy is a widely used strategy in both preclinical and clinical settings. Combining this compound with other therapeutic agents could lead to synergistic effects, allowing for lower doses and reduced toxicity. For example, if it acts as a PI3K inhibitor, combining it with a MEK inhibitor has shown dramatic synergy in treating certain types of lung cancer in preclinical models. nih.gov

Innovation in Drug Discovery Leveraging the Chromone Scaffold

The chromone scaffold continues to be a fertile ground for innovation in drug discovery. nih.govdocumentsdelivered.com Its versatility allows for a wide range of chemical modifications to optimize activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of drug discovery is understanding the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org For 2-aminochromone derivatives, SAR studies have provided valuable insights into the features required for potent and selective activity. For example, the nature and position of substituents on the chromone ring and the amino group can significantly impact the compound's interaction with its biological target. nih.gov Systematic modification of the this compound structure and evaluation of the resulting analogs would be a crucial step in optimizing its therapeutic potential.

Fragment-Based Drug Discovery (FBDD): This is a modern drug discovery approach that starts with identifying small chemical fragments that bind weakly to a biological target. wikipedia.orgfrontiersin.orgdrugdiscoverychemistry.comnih.gov These fragments are then grown or combined to produce a more potent lead compound. The chromone core can be considered a valuable fragment for FBDD campaigns targeting a variety of proteins. wikipedia.orgfrontiersin.orgdrugdiscoverychemistry.comnih.gov By screening a library of chromone-based fragments, researchers can identify starting points for the development of novel inhibitors for various therapeutic targets.

Scaffold Hopping: As mentioned earlier, scaffold hopping is a powerful technique for discovering novel chemical entities with improved drug-like properties. nih.govnih.govfigshare.comutmb.edu Starting from a known active compound with a different core, medicinal chemists can replace that core with a chromone scaffold to generate new intellectual property and potentially overcome limitations of the original compound, such as poor bioavailability or off-target effects. nih.govnih.govfigshare.comutmb.edu

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets

While the primary mechanism of action for many morpholine-containing chromenones is the inhibition of the PI3K/AKT/mTOR signaling pathway, the versatility of the scaffold suggests potential interactions with other biological targets. nih.govresearchgate.net Future research should aim to deconstruct the complete target profile of 7-Methoxy-2-morpholin-4-yl-chromen-4-one. Kinase panel screening beyond the PI3K family could reveal novel inhibitory activities against other kinases crucial for cancer cell survival and proliferation.

Furthermore, exploring non-kinase targets is a vital avenue. Chromenone derivatives have been associated with a variety of biological effects, including antiviral and cardiotonic properties, suggesting a broader range of potential protein interactions. researchgate.net Modern target identification techniques, such as chemical proteomics and thermal proteome profiling, could be employed to uncover novel binding partners and elucidate previously unknown mechanisms of action, thereby expanding the potential therapeutic applications of this compound class.

Development of Advanced Synthetic Strategies

The generation of a diverse chemical library based on the this compound scaffold is essential for comprehensive structure-activity relationship (SAR) studies. rsc.org While classical methods for chromenone synthesis, such as the Baker-Venkataraman transformation, are well-established, future research should focus on developing more advanced and efficient synthetic strategies. ijpcbs.com

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technology can significantly reduce reaction times and improve yields for key synthetic steps.

Flow Chemistry: Continuous flow processes offer advantages in scalability, safety, and reproducibility for the large-scale production of the core scaffold and its derivatives.

Click Chemistry: The use of click reactions could facilitate the rapid and efficient attachment of various side chains and functional groups to the chromenone core, enabling the creation of large and diverse libraries for high-throughput screening. nih.gov

These advanced strategies will not only accelerate the synthesis of novel analogs but also allow for more intricate molecular designs to optimize potency, selectivity, and pharmacokinetic properties. ijpcbs.com

Exploration of Polypharmacology and Combination Approaches

Polypharmacology, the ability of a single compound to modulate multiple biological targets, is an increasingly recognized therapeutic strategy, particularly in complex diseases like cancer. The this compound scaffold may possess inherent polypharmacological properties. Future studies should systematically evaluate its activity against a panel of disease-relevant targets to identify potential multi-targeting capabilities.

Moreover, a significant area of future research lies in combination therapies. As an inhibitor of the PI3K/mTOR pathway, this compound is a prime candidate for combination with other targeted agents. For instance, studies have shown that combining PI3K inhibitors with MEK inhibitors results in dramatic synergy in treating K-RAS mutant cancers. nih.gov Investigating the synergistic effects of this compound with standard-of-care chemotherapies, immunotherapies, and other signal transduction inhibitors could unlock new treatment paradigms for resistant or aggressive tumors. nih.govnih.gov

Application of Emerging Technologies in Preclinical Development (e.g., AI in target identification)

The integration of emerging technologies, particularly artificial intelligence (AI), is set to revolutionize preclinical drug development. For a compound like this compound, AI can be applied across the discovery and design pipeline.

Interactive Data Table: Biological Activities of Related Chromenone Derivatives

The following table summarizes the observed biological activities and associated IC50 values for various chromenone derivatives, illustrating the therapeutic potential of this chemical class.

| Compound Derivative | Target Cell Line/Enzyme | Biological Activity | IC50 Value |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS (gastric cancer) | Cytotoxicity, Apoptosis Induction | 2.63 µM nih.gov |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Huh7 (liver cancer) | Inhibition of Lipid Accumulation | 32.2 µM mdpi.com |

| Morpholine-substituted Tetrahydroquinoline (10e) | A549 (lung cancer) | Cytotoxicity | 0.033 µM mdpi.com |

| Morpholine-substituted Tetrahydroquinoline (10h) | MCF-7 (breast cancer) | Cytotoxicity | 0.087 µM mdpi.com |

| PI3K/mTOR Inhibitor-4 | PI3Kα | Enzymatic Inhibition | 0.63 nM medchemexpress.com |

| PI3K/mTOR Inhibitor-4 | mTOR | Enzymatic Inhibition | 13.85 nM medchemexpress.com |

| PI3K/mTOR Inhibitor-4 | Hela (cervical cancer) | Anti-proliferation | 1.22 nM medchemexpress.com |

| PI3K/mTOR Inhibitor-7 | PI3K/mTOR | Enzymatic Inhibition | 0.3 µM medchemexpress.com |

Q & A

Q. What steps resolve inconsistencies in biological activity across different assay platforms?

- Methodological Answer : Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity). Cross-validate via orthogonal methods: if MIC (microdilution) conflicts with zone-of-inhibition data, repeat with broth microdilution and check for compound precipitation via dynamic light scattering (DLS) .

Software and Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.